molecular formula C5H5FN2O2 B2933174 2-Fluoro-2-(1H-imidazol-1-yl)acetic acid CAS No. 861397-68-4

2-Fluoro-2-(1H-imidazol-1-yl)acetic acid

Cat. No.: B2933174
CAS No.: 861397-68-4
M. Wt: 144.105
InChI Key: SOTNNZZAFRNWMA-UHFFFAOYSA-N
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Description

2-Fluoro-2-(1H-imidazol-1-yl)acetic acid is a compound that features a fluorine atom and an imidazole ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(1H-imidazol-1-yl)acetic acid typically involves the introduction of a fluorine atom into an imidazole-containing precursor. One common method involves the reaction of imidazole with a fluorinated acetic acid derivative under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazole compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Fluoro-2-(1H-imidazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom and imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-(1H-imidazol-1-yl)acetic acid
  • 2-Bromo-2-(1H-imidazol-1-yl)acetic acid
  • 2-Iodo-2-(1H-imidazol-1-yl)acetic acid

Uniqueness

2-Fluoro-2-(1H-imidazol-1-yl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-2-imidazol-1-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c6-4(5(9)10)8-2-1-7-3-8/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTNNZZAFRNWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861397-68-4
Record name alpha-fluoro-1H-imidazole-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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